3-Bromo-2-(chloromethyl)-5-methylpyridine

Description

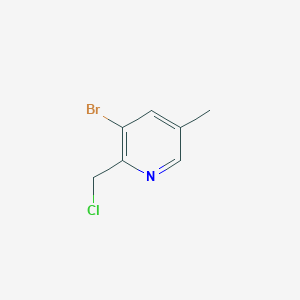

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-2-(chloromethyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGPXFHGTJDSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(chloromethyl)-5-methylpyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 2-(chloromethyl)-5-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and recrystallization further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(chloromethyl)-5-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can be substituted by other nucleophiles, leading to the formation of new compounds.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions:

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. These reactions are typically carried out in polar solvents like ethanol or water.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

Scientific Research Applications

The applications of 3-Bromo-2-(chloromethyl)-5-methylpyridine span several scientific disciplines:

Organic Synthesis

This compound is frequently utilized as a building block in organic synthesis. Its halogenated nature allows for various substitution reactions, making it a valuable intermediate in the preparation of more complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive compounds. Studies have indicated its potential in developing pharmaceuticals targeting specific biological pathways. Notable findings include:

- Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit significant antitumor properties, inhibiting tumor cell proliferation in vitro.

- Enzyme Inhibition : In kinase assays, derivatives were shown to inhibit PI3Kα kinase activity with IC50 values in the low micromolar range, indicating promising therapeutic potential.

Agrochemicals and Industrial Applications

The compound is also employed in the production of agrochemicals and dyes. Its unique structure allows for the development of new formulations that can enhance agricultural productivity or provide novel colorants for industrial use.

Case Studies and Research Findings

Recent studies have focused on the interactions and biological activities associated with this compound:

- Antitumor Activity : A study investigating halogenated pyridines found that derivatives exhibited significant antitumor activity, suggesting their potential as anticancer agents.

- Biological Pathways : Investigations into enzyme inhibition revealed that certain derivatives could effectively inhibit key enzymes involved in cancer metabolism.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(chloromethyl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine and chloromethyl groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules and influence various biochemical processes. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences between 3-Bromo-2-(chloromethyl)-5-methylpyridine and related pyridine derivatives:

Reactivity and Functional Group Impact

- Chloromethyl vs. Chlorine/Amino Groups: The chloromethyl group in the target compound is more reactive in nucleophilic substitutions (e.g., Suzuki couplings or alkylations) compared to simple chlorine substituents. In contrast, amino groups (e.g., in 5-Amino-3-bromo-2-methylpyridine) facilitate electrophilic aromatic substitution or coordination chemistry .

- Bromine Position: Bromine at position 3 (target compound) vs. position 5 (e.g., 3-Amino-5-bromo-2-chloropyridine) alters regioselectivity in cross-coupling reactions. Bromine at C3 is less sterically hindered, favoring palladium-catalyzed couplings .

Physical Properties

- Melting Points: 3-Bromo-2-chloropyridine (analogue): 52–57°C . 5-Bromo-2-chloropyridine (analogue): 70–72°C . 3-Bromo-5-chloro-2-methoxypyridine (analogue): No explicit data, but methoxy groups typically lower melting points compared to chloromethyl derivatives .

Biological Activity

3-Bromo-2-(chloromethyl)-5-methylpyridine is an organic compound characterized by its unique halogenated pyridine structure, with the molecular formula C₇H₇BrClN and a molecular weight of 220.49 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities and applications as an intermediate in chemical synthesis.

The compound appears as a white to light yellow powder or crystal and is soluble in organic solvents like methanol. Its synthesis can be achieved through several methods, including bromocyclization processes that yield various derivatives useful for further chemical reactions. The structure of this compound is depicted below:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BrClN |

| Molecular Weight | 220.49 g/mol |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 67 °C |

| Solubility | Soluble in methanol |

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities. These activities are primarily attributed to the compound's ability to interact with various biological molecules, leading to modulation of biochemical pathways.

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, which can influence multiple biological processes. For instance, studies have shown that compounds derived from this pyridine can act as inhibitors for certain kinases, potentially leading to therapeutic effects in cancer treatment .

Case Studies and Research Findings

- Antitumor Activity : A study on the synthesis of halogenated pyridines, including derivatives of this compound, demonstrated their potential as antitumor agents. The synthesized compounds showed promising results in inhibiting tumor cell proliferation in vitro .

- Enzyme Inhibition : In a kinase assay, derivatives were tested for their ability to inhibit PI3Kα kinase activity. The results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting significant inhibitory activity .

- Comparison with Similar Compounds : A comparative analysis of structurally similar compounds revealed that this compound has a unique substitution pattern that enhances its biological activity. The following table summarizes key features of similar compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 3-Bromo-2-chloro-4-methylpyridine | 0.91 | Different substitution pattern on the pyridine ring |

| 5-Bromo-6-chloronicotinonitrile | 0.89 | Contains a nitrile group; potential for different reactivity |

| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 0.83 | Incorporates trifluoromethyl group; enhances lipophilicity |

| 2-Chloro-3,5-dibromo-4-methylpyridine | 0.78 | More heavily brominated; may exhibit different biological activities |

Q & A

Q. Q1. What synthetic strategies are effective for introducing the bromine and chloromethyl groups into the pyridine ring of 3-Bromo-2-(chloromethyl)-5-methylpyridine?

Methodological Answer: The bromine atom at position 3 and the chloromethyl group at position 2 can be introduced via sequential halogenation and alkylation. For bromination, electrophilic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is common, though regioselectivity must be controlled using steric or directing groups . The chloromethyl group is typically added via Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized methyl group (e.g., chlorination of a hydroxymethyl intermediate using SOCl₂ or PCl₅) . Optimization of reaction conditions (temperature, solvent polarity) is critical to avoid over-halogenation or ring degradation.

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its structural isomers?

Methodological Answer:

- ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a triplet/singlet near δ 4.5–5.0 ppm, while the methyl group at position 5 resonates as a singlet at δ 2.3–2.6 ppm. Adjacent bromine deshields aromatic protons, causing distinct splitting patterns .

- ¹³C NMR : The chloromethyl carbon appears at δ 40–45 ppm, and the brominated aromatic carbon at δ 120–130 ppm .

- IR : C-Cl stretching (550–650 cm⁻¹) and C-Br (500–600 cm⁻¹) provide diagnostic peaks.

- MS : The molecular ion [M⁺] at m/z 220 (for C₇H₇BrClN) and fragments like [M-Cl]⁺ (m/z 185) confirm the structure .

Advanced Research Questions

Q. Q3. How does the chloromethyl group’s reactivity influence nucleophilic substitution pathways in cross-coupling reactions?

Methodological Answer: The chloromethyl group (-CH₂Cl) acts as a versatile electrophile in SN2 reactions, enabling functionalization with nucleophiles (e.g., amines, thiols) to generate derivatives like -CH₂NH₂ or -CH₂SH. However, steric hindrance from the adjacent bromine and methyl groups may slow kinetics. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires prior conversion of -CH₂Cl to a boronic ester or Stille reagent . Solvent choice (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄) must be optimized to avoid dehalogenation side reactions .

Q. Q4. What computational methods (DFT, MD) predict the stability and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The electron-withdrawing bromine lowers LUMO energy, enhancing electrophilicity at the chloromethyl group .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., in DMSO or chloroform) to predict solubility and aggregation behavior.

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., Br···H or Cl···H contacts) to guide crystal engineering .

Q. Q5. How can contradictory data on reaction yields in halogenation steps be resolved?

Methodological Answer: Discrepancies often arise from:

Impurity in starting materials : Use HPLC or GC-MS to verify purity of precursors like 2-(chloromethyl)-5-methylpyridine .

Incomplete bromination : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1) or in situ IR for Br₂ consumption.

Side reactions : Quench excess Br₂ with Na₂S₂O₃ and characterize byproducts (e.g., dibrominated species) via LC-MS .

Q. Q6. What safety protocols are critical for handling the chloromethyl group due to its potential genotoxicity?

Methodological Answer:

- Containment : Use fume hoods and closed systems to minimize inhalation/contact .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.

- Waste Disposal : Neutralize chloromethyl-containing waste with 10% NaOH before disposal .

- Emergency Response : Immediate decontamination with 5% sodium thiosulfate for skin exposure .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.